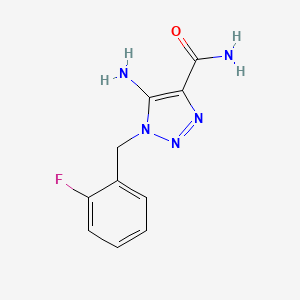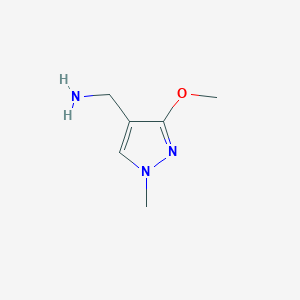
5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1152858-54-2 . Its IUPAC name is 1-(2-fluorobenzyl)-1H-pyrazol-5-amine . Another related compound is “ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate” with the CAS Number: 137278-69-4 . Its IUPAC name is ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for “5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole” is 1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 . For “ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate”, the InChI code is 1S/C13H14FN3O2/c1-2-19-13(18)10-7-16-17(12(10)15)8-9-5-3-4-6-11(9)14/h3-7H,2,8,15H2,1H3 .
Physical And Chemical Properties Analysis
The molecular weight of “5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole” is 191.21 and it is a solid at room temperature . The molecular weight of “ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate” is 263.27 and it is also a solid .
Scientific Research Applications
Synthesis and Structural Studies
Catalyst- and Solvent-Free Synthesis
A study developed an efficient approach for the regioselective synthesis of related compounds, leveraging microwave-assisted methods under catalyst- and solvent-free conditions. This highlights the compound's relevance in the synthesis of heterocyclic amides with potential applications in various chemical processes (Moreno-Fuquen et al., 2019).
Crystallographic Analysis
Research on 1,2,4-triazole derivatives, including structural analogs of the compound , focused on crystallographic analysis and theoretical studies. These investigations provide insights into the intermolecular interactions and molecular conformations, crucial for understanding the material properties of such compounds (Shukla et al., 2014).
Biological Activities
Antimicrobial Properties
A study explored novel 1H-1,2,3-triazole-4-carboxamides for antimicrobial activities against various pathogens. Compounds, including analogs of the compound , exhibited moderate to good activities, suggesting potential applications in antimicrobial drug development (Pokhodylo et al., 2021).
Anticancer Potential
Research on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which share structural similarities, demonstrated cytotoxic effects on breast cancer cell lines. This suggests the potential applicability of structurally similar compounds, like the one , in cancer research (Butler et al., 2013).
Chemical Properties and Reactions
Dimroth Rearrangements
Studies on 4-substituted 5-amino-1,2,3-triazoles, related to the compound , explored their behavior in Dimroth rearrangements. This research provides valuable insights into the chemical reactivity and transformation possibilities of such compounds (Sutherland & Tennant, 1971).
Multicomponent Reactions
A study highlighted the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, using compounds structurally similar to the one . This emphasizes the compound's relevance in multicomponent chemical reactions (Gladkov et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-amino-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYWNHMQLBIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-isobutyl-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2432404.png)

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)
![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)

![2,2-Difluoro-N-(naphthalen-1-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2432412.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2432417.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2-ethoxyaniline](/img/structure/B2432424.png)